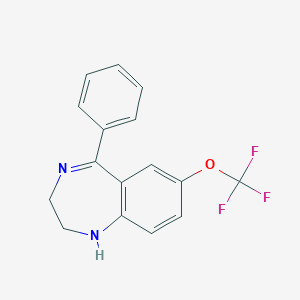
2,3-Dihydro-5-phenyl-7-(trifluoromethoxy)-1H-1,4-benzodiazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-5-phenyl-7-(trifluoromethoxy)-1H-1,4-benzodiazepine is a compound belonging to the benzodiazepine class, which is known for its wide range of pharmacological effects. Benzodiazepines are commonly used for their anxiolytic, hypnotic, muscle relaxant, and anticonvulsant properties . This particular compound features a trifluoromethoxy group, which can influence its pharmacokinetic and pharmacodynamic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-5-phenyl-7-(trifluoromethoxy)-1H-1,4-benzodiazepine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-5-trifluoromethoxybenzophenone with an appropriate amine under acidic conditions to form the benzodiazepine ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid.
Industrial Production Methods
Industrial production of benzodiazepines, including this compound, often employs continuous flow chemistry techniques. This method allows for the efficient and scalable synthesis of the compound, ensuring high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydro-5-phenyl-7-(trifluoromethoxy)-1H-1,4-benzodiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Halogenation and alkylation reactions can introduce new functional groups into the benzodiazepine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and halogenated derivatives, which can have different pharmacological properties compared to the parent compound .
Applications De Recherche Scientifique
2,3-Dihydro-5-phenyl-7-(trifluoromethoxy)-1H-1,4-benzodiazepine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: Studied for its effects on GABA receptors and its potential as a neuroprotective agent.
Medicine: Investigated for its anxiolytic and anticonvulsant properties.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry
Mécanisme D'action
The compound exerts its effects by binding to the GABA_A receptor, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid). This leads to increased chloride ion influx into neurons, resulting in hyperpolarization and reduced neuronal excitability . The trifluoromethoxy group can influence the binding affinity and selectivity of the compound for different GABA_A receptor subtypes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and anticonvulsant properties.
Lorazepam: Known for its strong anxiolytic effects and shorter half-life.
Clonazepam: Primarily used for its anticonvulsant properties.
Uniqueness
2,3-Dihydro-5-phenyl-7-(trifluoromethoxy)-1H-1,4-benzodiazepine is unique due to the presence of the trifluoromethoxy group, which can enhance its pharmacokinetic properties, such as increased metabolic stability and improved blood-brain barrier penetration .
Propriétés
Numéro CAS |
19337-66-7 |
|---|---|
Formule moléculaire |
C16H13F3N2O |
Poids moléculaire |
306.28 g/mol |
Nom IUPAC |
5-phenyl-7-(trifluoromethoxy)-2,3-dihydro-1H-1,4-benzodiazepine |
InChI |
InChI=1S/C16H13F3N2O/c17-16(18,19)22-12-6-7-14-13(10-12)15(21-9-8-20-14)11-4-2-1-3-5-11/h1-7,10,20H,8-9H2 |
Clé InChI |
PYWGKXMPEZETDF-UHFFFAOYSA-N |
SMILES |
C1CN=C(C2=C(N1)C=CC(=C2)OC(F)(F)F)C3=CC=CC=C3 |
SMILES canonique |
C1CN=C(C2=C(N1)C=CC(=C2)OC(F)(F)F)C3=CC=CC=C3 |
Key on ui other cas no. |
19337-66-7 |
Synonymes |
2,3-Dihydro-5-phenyl-7-(trifluoromethoxy)-1H-1,4-benzodiazepine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















